2-{[4-(butan-2-yl)phenoxy]methyl}-5-chloro-1H-benzimidazole
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Overview
Description
2-{[4-(BUTAN-2-YL)PHENOXY]METHYL}-5-CHLORO-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with a phenoxy group and a butan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BUTAN-2-YL)PHENOXY]METHYL}-5-CHLORO-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenoxy group is then introduced via a nucleophilic substitution reaction, where the butan-2-yl group is attached to the phenoxy moiety. The final step involves the chlorination of the benzodiazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BUTAN-2-YL)PHENOXY]METHYL}-5-CHLORO-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The phenoxy and butan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-{[4-(BUTAN-2-YL)PHENOXY]METHYL}-5-CHLORO-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(BUTAN-2-YL)PHENOXY]METHYL}-5-CHLORO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(BUTAN-2-YL)PHENOXY]METHYL}-5-CHLORO-1H-1,2,3-BENZOTRIAZOLE
- 2-{[4-(BUTAN-2-YL)PHENOXY]METHYL}-5-CHLORO-1H-1,3-BENZOTHIAZOLE
Uniqueness
2-{[4-(BUTAN-2-YL)PHENOXY]METHYL}-5-CHLORO-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H19ClN2O |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
2-[(4-butan-2-ylphenoxy)methyl]-6-chloro-1H-benzimidazole |
InChI |
InChI=1S/C18H19ClN2O/c1-3-12(2)13-4-7-15(8-5-13)22-11-18-20-16-9-6-14(19)10-17(16)21-18/h4-10,12H,3,11H2,1-2H3,(H,20,21) |
InChI Key |
JEJUSHDHYMFNTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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